![molecular formula C19H16ClN5O3 B2954501 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 941972-93-6](/img/structure/B2954501.png)
2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyridazine core, which is a type of fused bicyclic heterocycle . This core is substituted with a 3-chlorophenyl group, a furan-2-ylmethyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the nitrogen atoms in the pyrazolo[3,4-d]pyridazine core could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich furan ring and the electron-withdrawing chlorophenyl group. The pyrazolo[3,4-d]pyridazine core might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and furan groups could potentially increase its lipophilicity, which might influence its solubility and absorption properties .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Antiviral and Antimicrobial Applications : A study demonstrated the synthesis of various heterocyclic systems bearing a pyrazolyl group, which were then evaluated for their antiviral activity against Hepatitis A Virus (HAV) and Herpes Simplex Virus (HSV-1). Some compounds exhibited promising activities, indicating the potential of such heterocyclic compounds in developing antiviral agents (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).
Coordination Complexes and Antioxidant Activity : Another study synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. These compounds were characterized and evaluated for their antioxidant activity, showcasing significant results. This illustrates the utility of such heterocyclic compounds in exploring antioxidant properties and potentially developing therapeutic agents (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Antitumor Activity : Research into pyrazolopyrimidine derivatives revealed a series of compounds synthesized for antitumor evaluation against human breast adenocarcinoma cell lines. Some derivatives showed mild to moderate activity, underscoring the potential of pyrazolo[3,4-d]pyrimidines in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antibacterial and Antifungal Agents : The development of new thiophene, thienopyrimidine, and thienothiadiazine derivatives based on antipyrine showed promising biological activity against various microorganisms. Such studies are crucial for discovering new antimicrobial agents to combat resistant strains (Aly, Saleh, & Elhady, 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway . It is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
It is believed to act as aRIPK1 inhibitor . By inhibiting RIPK1, the compound can potentially disrupt the necroptosis signaling pathway, thereby alleviating inflammation.
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . Necroptosis is a form of programmed cell death that is associated with inflammation. By disrupting this pathway, the compound may help to reduce inflammation and its associated symptoms.
Result of Action
The inhibition of RIPK1 by this compound can disrupt the necroptosis signaling pathway . This disruption may lead to a reduction in inflammation, potentially providing relief from symptoms associated with inflammatory diseases.
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3/c1-12-16-10-22-25(14-5-2-4-13(20)8-14)18(16)19(27)24(23-12)11-17(26)21-9-15-6-3-7-28-15/h2-8,10H,9,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNSFANPZLNQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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